4-Nitro-N-(3-phenyl-5-isoxazolyl)benzamide
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Overview
Description
4-Nitro-N-(3-phenyl-5-isoxazolyl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(3-phenyl-5-isoxazolyl)benzamide typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst and water . This method is preferred due to its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(3-phenyl-5-isoxazolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) and iron (Fe) can be used for bromination reactions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
4-Nitro-N-(3-phenyl-5-isoxazolyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(3-phenyl-5-isoxazolyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-nitrophenyl-phenylmethanone
- 2-Methylamino-5-nitrophenyl-phenylmethanone
- 4-Methoxyphenyl-4-nitrophenylmethanone
Uniqueness
4-Nitro-N-(3-phenyl-5-isoxazolyl)benzamide is unique due to the presence of both a nitro group and an isoxazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
37853-35-3 |
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Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
4-nitro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C16H11N3O4/c20-16(12-6-8-13(9-7-12)19(21)22)17-15-10-14(18-23-15)11-4-2-1-3-5-11/h1-10H,(H,17,20) |
InChI Key |
GOZNQLDRGXPGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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